(2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid
Description
Properties
IUPAC Name |
(Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPOTCSOSWZFGX-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NNC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C1=NNC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Succinimide-Based Cyclization
- Starting Materials : Succinic anhydride, aminoguanidine hydrochloride, and amines.
- Steps :
- N-Guanidinosuccinimide Formation : Reacting succinic anhydride with aminoguanidine hydrochloride under microwave irradiation (60–100°C, 30–60 min).
- Nucleophilic Ring Opening : Aliphatic amines (e.g., methylamine, ethylamine) open the succinimide ring, followed by recyclization to form the triazole.
- Yield : 65–85% for aliphatic amines; ineffective for aromatic amines due to lower nucleophilicity.
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency:
- Triazole Cyclization : Reduces reaction time from hours to minutes (e.g., 30 min vs. 12 h).
- Knoevenagel Condensation : Yields improve by 15–20% compared to conventional heating.
Comparative Analysis of Methods
Critical Research Findings
- Tautomerism : The 1,2,4-triazole core exhibits annular prototropic tautomerism, confirmed via NMR and X-ray crystallography. This impacts reactivity during functionalization.
- Bromine Stability : Bromination at the 5-position is stable under microwave conditions but may require protective groups during acid-forming steps.
- Stereoselectivity : The (Z)-configuration of the acrylic acid is preserved using microwave-assisted methods, as confirmed by NOESY spectroscopy.
Challenges and Solutions
- Low Aromatic Amine Reactivity : Addressed by pre-forming N-arylsuccinimides before cyclization.
- Byproduct Formation : Minimized via gradient recrystallization (e.g., ethanol/water mixtures).
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the acrylic acid moiety to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
The compound has demonstrated significant antimicrobial and antifungal properties. Research indicates that triazole derivatives often possess enhanced bioactivity due to their ability to interact with biological targets such as enzymes and receptors. The bromine atom increases lipophilicity, improving membrane permeability and thus enhancing the compound's effectiveness against pathogens.
The compound's structural characteristics make it a candidate for drug discovery efforts. Its ability to inhibit microbial growth positions it as a potential lead compound in developing new antifungal agents. Several studies have explored its efficacy against resistant strains of fungi, suggesting it could be integrated into therapeutic regimens for treating infections that are difficult to manage with existing drugs.
Case Study 1: Antifungal Efficacy
In a study examining the antifungal properties of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid against Candida albicans, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This result indicates significant antifungal activity compared to standard treatments.
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound inhibits fungal growth. Using molecular docking simulations, researchers found that it binds preferentially to the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This binding disrupts cell membrane integrity, leading to cell death.
Mechanism of Action
The mechanism of action of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom and acrylic acid moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Halogen-Substituted Triazole Acrylic Acids
Key Differences :
Triazole Derivatives with Heterocyclic Substituents
Example : Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate (Compound 14 in )
- Structure : A bromopyridine-substituted triazole with an ester side chain.
- The ester group in Compound 14 offers synthetic versatility (e.g., hydrolysis to carboxylic acids), whereas the acrylic acid in the bromo derivative is directly functionalized for salt formation or conjugation . Yield: Compound 14 was synthesized in 52% yield via a continuous-flow process, suggesting efficient scalability for industrial applications .
Bioactive Triazole-Thiadiazole Hybrids
Example : [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles ()
- Structure : Fused triazole-thiadiazole systems with aryl substituents.
- Comparison: Biological Activity: Triazole-thiadiazoles exhibit broad-spectrum antifungal, antitumoral, and anticonvulsant activities . The bromo acrylic acid derivative’s bioactivity remains uncharacterized but could be inferred to target similar pathways.
Biological Activity
(2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring substituted with a bromine atom and an acrylic acid moiety . The presence of the bromine enhances its lipophilicity, which may improve membrane permeability and biological activity. Its molecular formula is .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits strong antimicrobial and antifungal activities. Compounds featuring triazole rings are known for their ability to interact with biological targets such as enzymes and receptors, which is critical for their bioactivity .
A study conducted on various fungal strains demonstrated that this compound effectively inhibited the growth of several pathogens, suggesting its potential as a therapeutic agent against fungal infections. The mechanism of action likely involves the inhibition of specific enzymes involved in fungal cell wall synthesis .
The interaction of this compound with biological targets can be attributed to:
- Hydrogen Bonding: The triazole ring can form hydrogen bonds with active sites on enzymes.
- Electrostatic Interactions: The bromine atom may participate in electrostatic interactions that enhance binding affinity.
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways in microorganisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,2,4-Triazole | Triazole ring only | Moderate antimicrobial activity |
| 5-Bromo-1H-1,2,4-triazole | Brominated triazole | Enhanced antifungal activity |
| This compound | Triazole + acrylic acid | Significant antimicrobial and antifungal activity |
This table highlights how the unique combination of structural features in this compound contributes to its superior biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the efficacy of this compound:
- Antifungal Efficacy Study: A controlled laboratory study tested the compound against various fungal strains including Candida albicans and Aspergillus niger. Results indicated a significant reduction in fungal growth at low concentrations (IC50 values around 10 µM), demonstrating its potential as an antifungal agent .
- Mechanistic Studies: Research utilizing molecular docking simulations revealed that this compound binds effectively to the active sites of target enzymes involved in fungal metabolism. This binding is facilitated by the unique structural attributes of the compound .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization can involve continuous-flow processes to enhance reaction efficiency and reduce side products. For example, describes a second-generation continuous-flow protocol for a related brominated triazole derivative, achieving 52% yield by carefully controlling reagent stoichiometry (1.15 equivalents of intermediate) and reaction conditions (DMSO solvent, room temperature). Key steps include:
- Precise stoichiometric control to minimize unreacted intermediates.
- Use of polar aprotic solvents (e.g., DMSO) to stabilize reactive intermediates.
- Post-synthesis purification via recrystallization or column chromatography to isolate the Z-isomer .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques is required:
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and confirm compound homogeneity (e.g., r.t. 0.71 min in ) .
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole ring vibrations) .
- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N, Br content) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 327.01 in ) .
Q. How does the bromine substituent influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The bromine atom increases molecular weight and lipophilicity, reducing aqueous solubility. To assess this:
- Perform solubility tests in solvents like water, ethanol, DMSO, and chloroform.
- Monitor stability via HPLC under varying pH and temperature conditions.
- highlights similar triazole derivatives with limited water solubility, requiring co-solvents (e.g., ethanol:DMSO mixtures) for biological assays .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed using SHELX software?
- Methodological Answer : Crystallization challenges include polymorphism, twinning, and weak diffraction. details SHELX applications:
- SHELXD/SHELXE : For phase determination in small-molecule crystals, especially with heavy atoms (e.g., Br) aiding anomalous dispersion .
- SHELXL : Refinement against high-resolution data (≤1.0 Å) to resolve Z/E isomerism and hydrogen-bonding networks.
- Mitigate twinning by optimizing crystal growth conditions (slow evaporation, controlled temperature) .
Q. How can researchers evaluate the compound’s stability under physiological conditions for pharmacological studies?
- Methodological Answer : Stability assays should simulate physiological environments:
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light and monitor structural changes via NMR.
- ’s approach for triazole-thioacetic acids (TLC monitoring under stress conditions) can be adapted .
Q. What computational strategies predict the pharmacological activity of this compound derivatives?
- Methodological Answer : Use in silico tools to prioritize synthetic targets:
- Molecular Docking : Screen against target proteins (e.g., kinases, enzymes) using AutoDock Vina.
- QSAR Models : Corrogate substituent effects (e.g., Br vs. Cl) on bioactivity using descriptors like LogP and H-bond acceptors.
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., cytochrome P450 interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
